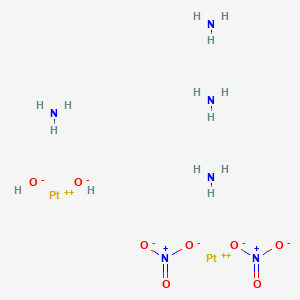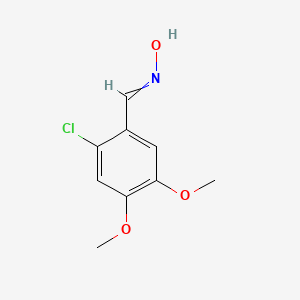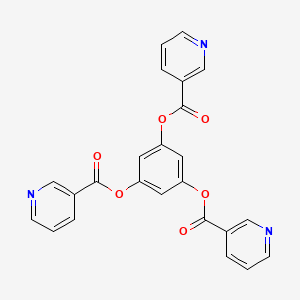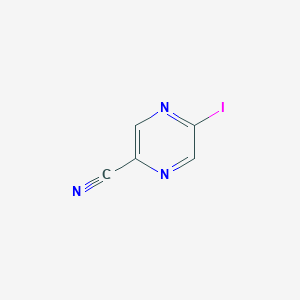
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate is a complex chemical compound with the formula H14N6O8Pt2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is characterized by the presence of platinum ions coordinated with ammine and hydroxyl groups, along with nitrate ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate typically involves the reaction of platinum salts with ammonia and hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The specific reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as filtration, drying, and packaging are incorporated to ensure the quality and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligand substitution reactions can occur, where the ammine or hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed.
Substitution: Ligand exchange reactions are facilitated by using excess ligands or by altering the pH and temperature.
Major Products Formed
The major products formed from these reactions include various platinum complexes with different ligands, as well as elemental platinum in the case of complete reduction.
Applications De Recherche Scientifique
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs.
Industry: It is used in the production of advanced materials, such as catalysts for fuel cells and other energy-related applications.
Mécanisme D'action
The mechanism of action of Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action.
Uniqueness
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate is unique due to its specific ligand arrangement and the presence of both ammine and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62048-58-2 |
|---|---|
Formule moléculaire |
H14N6O8Pt2 |
Poids moléculaire |
616.3 g/mol |
Nom IUPAC |
azane;platinum(2+);dihydroxide;dinitrate |
InChI |
InChI=1S/2NO3.4H3N.2H2O.2Pt/c2*2-1(3)4;;;;;;;;/h;;4*1H3;2*1H2;;/q2*-1;;;;;;;2*+2/p-2 |
Clé InChI |
IXHULNKVGKIYJG-UHFFFAOYSA-L |
SMILES canonique |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[Pt+2].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B14169533.png)
![2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
![3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14169543.png)


![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)


![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)


![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
